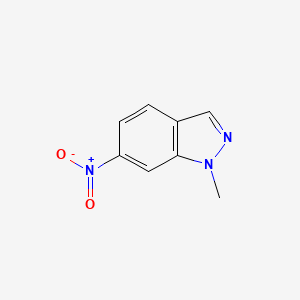

1-Methyl-6-nitro-1H-indazole

Description

Overview of Indazole Derivatives in Chemical Sciences

Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org Derivatives of indazole are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique structural features. nih.govresearchgate.net These compounds, though rare in nature, are prominent in synthetic chemistry and form the foundational structure for numerous pharmaceuticals. nih.govnih.gov The versatility of the indazole scaffold allows for functionalization at various positions, leading to a vast number of derivatives with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. longdom.orgontosight.airesearchgate.net

Significance of 1-Methyl-6-nitro-1H-indazole as a Research Target

This compound is a specific derivative of indazole that serves as a crucial building block and intermediate in the synthesis of more complex molecules. chemimpex.com The presence of a nitro group enhances its reactivity, making it a valuable component in the development of novel therapeutic agents and agrochemicals. chemimpex.com Its structural characteristics make it a target for researchers exploring new drug candidates with potentially improved efficacy and selectivity. chemimpex.com The compound is particularly noted for its applications in pharmaceutical development, especially in creating drugs for neurological disorders, as well as in agricultural chemistry for formulating pesticides and herbicides. chemimpex.com

Historical Context of Indazole and Nitroindazole Research

The study of indazole dates back to its first definition by Emil Fischer as a pyrazole ring fused with a benzene ring. researchgate.net The synthesis of indazole and its derivatives has evolved significantly over the years, with early methods often resulting in mixtures of isomers. acs.orgorgsyn.org For instance, the methylation of 6-nitro-1H-indazole, a precursor to this compound, has been a subject of study to achieve regioselectivity, with different methylating agents yielding varying ratios of 1-methyl and 2-methyl isomers. acs.orgresearchgate.net

Research into nitroindazole derivatives, such as 7-nitroindazole, has been extensive, particularly focusing on their roles as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. ncats.ionih.govdovepress.com This historical research provides a foundation for understanding the chemical reactivity and potential biological activities of related compounds like this compound.

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic inquiry into this compound revolves around its utility as a synthetic intermediate. Research objectives include optimizing its synthesis to achieve higher yields and regioselectivity. acs.org Furthermore, its role as a precursor in the creation of novel compounds with potential therapeutic applications is a major area of investigation. chemimpex.com This includes its use in the development of pharmaceuticals and agrochemicals. chemimpex.com The compound is also explored for its potential in material science, for example, in the creation of advanced polymers. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow solid |

| CAS Number | 6850-23-3 |

| PubChem CID | 81290 |

Data sourced from multiple chemical databases. chemimpex.comnih.gov

The following table outlines some of the research applications of this compound:

| Field | Application |

| Pharmaceutical Development | Building block for drugs targeting neurological disorders. chemimpex.com |

| Agricultural Chemistry | Intermediate in the formulation of pesticides and herbicides. chemimpex.com |

| Material Science | Potential use in creating advanced polymers. chemimpex.com |

| Biochemical Research | Reagent in assays for studying enzyme activities. chemimpex.com |

| Analytical Chemistry | Employed in methods for detecting and quantifying compounds. chemimpex.com |

Regioselective Synthesis of this compound

The direct methylation of 6-nitro-1H-indazole can lead to a mixture of two primary products: this compound and 2-methyl-6-nitro-2H-indazole. The ratio of these isomers is highly sensitive to the methylating agent, solvent, temperature, and other reaction parameters. researchgate.netacs.org A variety of methods have been explored to selectively synthesize the desired N-1 or N-2 methylated product.

The use of methyl iodide as a methylating agent for 6-nitro-1H-indazole typically favors the formation of the N-2 isomer, 2-methyl-6-nitro-2H-indazole. In one study, reacting 6-nitro-1H-indazole with methyl iodide in dimethyl sulfoxide (Me2SO) at 70°C for 5 hours resulted in a mixture of products. acs.org The primary product was 2-methyl-6-nitro-2H-indazole with a 50% yield. acs.org The desired this compound was formed in a much lower yield of 10%. acs.org Additionally, a dimethylated product, 1,2-dimethyl-6-nitroindazolium iodide, was observed in 17% yield. acs.org

An earlier method reported by Auwers et al. involved heating 6-nitro-1H-indazole with four equivalents of methyl iodide in a sealed tube at 100°C for 4 hours, which was reported to be regioselective for the N-2 position, though no yield was provided. researchgate.netacs.org When this experiment was replicated, the 2-methylated product was isolated in approximately 30% yield, with only a trace amount of the 1-methylated isomer. acs.org Prolonging the reaction time to 15 hours under these conditions led exclusively to the formation of the dimethylated product. acs.org

Alkylation of 6-nitro-1H-indazole with Methyl Iodide

| Product | Conditions | Yield | Citation |

|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | MeI, Me2SO, 70°C, 5 h | 50% | acs.org |

| This compound | 10% | acs.org | |

| 1,2-Dimethyl-6-nitroindazolium iodide | 17% | acs.org | |

| 2-Methyl-6-nitro-2H-indazole | MeI (4 equiv), sealed tube, 100°C, 4 h | ~30% | acs.org |

Methylation of 6-nitro-1H-indazole using dimethyl sulfate demonstrates poor regioselectivity. When the reaction is carried out in the presence of potassium hydroxide at 45°C, an almost equimolar mixture of the N-1 and N-2 methylated isomers is produced. researchgate.netacs.org Specifically, the reaction affords this compound in a 42% yield and 2-methyl-6-nitro-2H-indazole in a 44% yield. researchgate.netacs.org This lack of selectivity makes this method less suitable for the targeted synthesis of a single isomer.

Alkylation of 6-nitro-1H-indazole with Dimethyl Sulfate

| Product | Conditions | Yield | Isomeric Ratio (N-1:N-2) | Citation |

|---|---|---|---|---|

| This compound | (CH₃)₂SO₄, KOH, 45°C | 42% | ~1:1 | researchgate.netacs.org |

| 2-Methyl-6-nitro-2H-indazole | 44% | researchgate.netacs.org |

In contrast to the methods that favor N-2 alkylation or yield mixtures, the use of diazomethane (CH₂N₂) with a Lewis acid catalyst provides a highly regioselective route to the N-1 methylated isomer. When the methylation of 6-nitro-1H-indazole is performed with diazomethane in the presence of boron trifluoride etherate (BF₃·Et₂O) at 70°C for 6 hours, the reaction shows a strong preference for methylation at the N-1 position. researchgate.netacs.org This method results in a 75% yield of this compound. researchgate.netacs.org

Alkylation of 6-nitro-1H-indazole with Diazomethane/BF₃

| Product | Conditions | Yield | Regioselectivity | Citation |

|---|---|---|---|---|

| This compound | CH₂N₂, BF₃·Et₂O, 70°C, 6 h | 75% | Favors N-1 | researchgate.netacs.org |

The use of methyl toluene-p-sulfonate as the alkylating agent also results in preferential methylation at the N-2 position. The reaction, when conducted in nitrobenzene at 90°C for 5 hours, yields 2-methyl-6-nitro-2H-indazole in 50% yield. acs.org A notable aspect of this method is the significant amount of unreacted starting material, with 25% of the initial 6-nitro-1H-indazole being recovered after the reaction. researchgate.netacs.org This indicates an incomplete conversion under these specific conditions.

Alkylation of 6-nitro-1H-indazole with Methyl Toluene-p-sulfonate

| Product | Conditions | Yield | Recovered Starting Material | Citation |

|---|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | p-TsOMe, PhNO₂, 90°C, 5 h | 50% | 25% | researchgate.netacs.org |

An efficient and highly regioselective method for the synthesis of the N-2 isomer employs trimethyloxonium tetrafluoroborate, commonly known as Meerwein's reagent. researchgate.net This powerful methylating agent provides excellent selectivity for the kinetically favored N-2 position under mild conditions. researchgate.netacs.org Treating 6-nitro-1H-indazole with 1.3 equivalents of trimethyloxonium tetrafluoroborate in ethyl acetate at room temperature for 5 hours leads exclusively to the formation of 2-methyl-6-nitro-2H-indazole. acs.org This procedure is notable for its high yield of 87% and its exceptional regioselectivity, making it a superior method for accessing the pure N-2 methylated product. acs.org

Alkylation of 6-nitro-1H-indazole with Meerwein's Reagent

| Product | Conditions | Yield | Regioselectivity | Citation |

|---|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | (CH₃)₃OBF₄ (1.3 equiv), EtOAc, RT, 5 h | 87% | Exclusive N-2 | acs.org |

Strategies for Mitigating Formation of 2-Methyl-6-nitro-2H-indazole Isomers

Chromatographic techniques are commonly employed to separate the N1 and N2 isomers resulting from non-regioselective alkylation reactions . For example, after methylation of 6-nitro-1H-indazole, purification by fast chromatography (using a hexane/ethyl acetate solvent system) can be used to isolate the desired product chemicalbook.com. Another approach involves recrystallization from mixed solvent systems. A patented method describes the separation of a mixture of 6-nitro-1-(2-pyrrolidinylethyl)-indazole and its N2 isomer by heating the mixture in a solution of methanol/water or ethanol/water, followed by natural cooling and filtration to obtain the pure isomers google.com.

While direct "crystallography-driven design" to favor the 1-methyl isomer is not extensively documented, crystallographic analysis is crucial for unambiguously identifying the resulting isomers. The crystal structure of the undesired 2-methyl-6-nitro-2H-indazole has been reported, confirming its molecular geometry nih.govresearchgate.net. In this isomer, the indazole ring system is nearly planar, and the nitro group is twisted only slightly from this plane nih.govresearchgate.net. Such structural data is vital for understanding the properties of each isomer, which can in turn inform the design of separation techniques or synthetic strategies that might favor the formation of one isomer over the other based on thermodynamic stability or kinetic accessibility researchgate.netnih.gov.

Role of Electronic and Steric Factors in Regioselectivity

The regioselectivity of N-alkylation in indazoles is a complex interplay of electronic and steric effects, as well as reaction conditions that favor either kinetic or thermodynamic control researchgate.netnih.gov. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer d-nb.inforesearchgate.net. Consequently, reaction conditions that allow for equilibration tend to favor the N1-substituted product d-nb.infonih.gov.

Electronic Factors : The presence and position of substituents on the indazole ring significantly impact the N1/N2 ratio. Electron-withdrawing groups, such as the nitro group at the C6 position, influence the nucleophilicity of the N1 and N2 atoms. When considering substituted indazoles, employing a C7-NO2 substituted indazole has been shown to confer excellent N2 regioselectivity d-nb.infonih.gov.

Steric Factors : Steric hindrance around the nitrogen atoms can direct the incoming alkyl group. Increased steric bulk at the C7 position can favor N1 alkylation by hindering approach to the N2 position. Conversely, increasing steric bulk at the C3 position tends to favor the formation of the N1 regioisomer d-nb.info. The nature of the alkylating agent itself also plays a role; bulkier alkylating reagents can exhibit different selectivities compared to smaller ones like methyl iodide d-nb.infonih.gov.

Derivatization Reactions of this compound

Once synthesized, this compound can undergo further chemical transformations, primarily involving the reactive nitro group or substitution at other positions on the indazole ring.

A key transformation is the reduction of the 6-nitro group to a 6-amino group. This conversion is a well-established chemical process and opens up a wide range of subsequent derivatizations google.com. The resulting 6-amino-1-methyl-1H-indazole can then be converted into a diazonium salt through treatment with diazotizing reagents like sodium nitrite in the presence of a strong acid google.com. This diazonium intermediate is highly versatile and can be displaced by various nucleophiles to introduce groups such as halides or hydroxyls at the 6-position google.com.

Another documented derivatization pathway involves using the N1-substituted indazole as a building block. For instance, 6-nitro-1H-indazole can be reacted with 1-bromo-2-chloroethane to yield 1-(2-chloroethyl)-6-nitro-1H-indazole scielo.br. This intermediate is then further reacted with hydrazine hydrate to produce 1-(2-hydrazinoethyl)-6-nitro-1H-indazole. This hydrazino derivative serves as a precursor for synthesizing more complex heterocyclic systems, such as 2-azetidinone derivatives, through condensation with various aromatic aldehydes followed by cyclization scielo.br.

Reduction of the Nitro Group to Amino Indazole Derivatives

The conversion of the nitro group in nitroindazole derivatives to an amino group is a fundamental transformation, yielding amino indazole derivatives that are crucial building blocks for pharmaceuticals. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally clean and efficient, providing the corresponding amine in high yield. For nitroindazoles, this method is effective for producing aminoindazoles.

Chemical reduction offers an alternative to catalytic hydrogenation. A common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another effective reagent is tin(II) chloride (SnCl₂) in a suitable solvent. For instance, the reduction of related nitroaromatic compounds has been successfully carried out using these methods. A study demonstrated the enzymatic reduction of 2-nitrobenzylamine derivatives to form indazoles, where the nitro group is reduced to a nitroso intermediate which then cyclizes. chemrxiv.org This highlights the reactivity of the nitro group towards reduction as a key step in forming heterocyclic structures.

Table 1: Selected Methods for the Reduction of Nitroindazoles

| Starting Material | Reagent and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Nitrobenzylamine derivatives | Nitroreductase (NfsA or BaNTR1), NAD(P)+, Glucose | 1H-Indazoles | Up to >99% conversion |

| Various Nitroarenes | Cobalt corrole catalyst, H₂ (pressure) | Corresponding amines | Good to quantitative |

This table is generated based on data from analogous reactions and demonstrates common reduction methodologies applicable to nitroaromatic systems.

Introduction of Functional Groups on the Indazole Ring System

The indazole ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the ring.

Halogenation of indazoles is a key method for introducing a handle for further functionalization, such as cross-coupling reactions. chim.it The C3 position of the indazole ring is particularly reactive towards electrophilic substitution. evitachem.com

Bromination is a common halogenation reaction. For instance, 5-nitro-1H-indazole can be regioselectively brominated at the C3 position using molecular bromine (Br₂) in N,N-dimethylformamide (DMF). evitachem.com The reaction conditions can be controlled to achieve high yields of the 3-bromo derivative while minimizing the formation of byproducts. evitachem.com Other brominating agents like N-Bromosuccinimide (NBS) can also be used, though the regioselectivity may vary depending on the reaction conditions. chim.itevitachem.com

Chlorination of 1H-indazole in an acidic medium can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com However, selective chlorination at the C3 position can be achieved using sodium hypochlorite. chemicalbook.com

Table 2: Halogenation of Indazole Derivatives

| Substrate | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 5-Nitro-1H-indazole | Br₂ | DMF | 3-Bromo-5-nitro-1H-indazole | up to 95% evitachem.com |

| 1H-Indazole | Sodium Hypochlorite | - | 3-Chloro-1H-indazole | 75-80% chemicalbook.com |

| 6-Bromoindazole | NBS, NaOH, silica | Mechanochemical | 3,6-Dibromo-1H-indazole | - chim.it |

This table illustrates typical halogenation reactions on the indazole core.

Nitration of 1H-indazole derivatives typically occurs at the electron-rich C5 or C7 positions, with the C5 position being the more favored site under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). evitachem.com The introduction of a second nitro group onto a pre-existing nitroindazole ring is also possible, although the conditions would need to be harsher due to the deactivating effect of the first nitro group. For 1-methyl-1H-indazole, nitration would be expected to follow a similar pattern of substitution on the benzene portion of the bicyclic system.

The introduction of a carboxyl or related group onto the indazole ring is a valuable transformation. This can be achieved through various methods, including formylation followed by oxidation, or by direct carboxylation.

Formylation, the introduction of an aldehyde group (-CHO), can be accomplished at the C3 position of the indazole ring. For example, 2H-indazoles can be regioselectively formylated at the C3 position using Selectfluor in DMSO under microwave-assisted conditions, where DMSO acts as the formylating agent. thieme-connect.de Another method involves the nitrosation of indoles, which can lead to the formation of 1H-indazole-3-carboxaldehydes. rsc.org For instance, 6-nitro-1H-indazole-3-carboxaldehyde has been synthesized through this route. rsc.org

These aldehyde intermediates can then be oxidized to the corresponding carboxylic acids. Furthermore, indazole-3-carboxylic acid esters can be synthesized and subsequently N-methylated. For example, indazole-3-carboxylic acid methyl ester can be treated with sodium hydride and methyl iodide in DMF to produce 1-methyl-1H-indazole-3-carboxylic acid methyl ester. prepchem.com

Table 3: Carboxylation and Formylation of Indazoles

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2H-Indazoles | Selectfluor, DMSO, Microwave | 3-Formyl-2H-indazoles | 40-80% thieme-connect.de |

| 6-Nitroindole | NaNO₂, acidic environment | 6-Nitro-1H-indazole-3-carboxaldehyde | - rsc.org |

| Indazole-3-carboxylic acid methyl ester | 1. NaH, DMF; 2. CH₃I | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester | 55% prepchem.com |

This table provides examples of methods to introduce carbonyl functionalities to the indazole ring.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitro group makes the indazole ring susceptible to nucleophilic attack, particularly through mechanisms that involve radical intermediates.

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a chain process that proceeds through radical and radical anion intermediates. wikipedia.org This type of reaction is particularly relevant for nitroaromatic compounds. The mechanism involves the formation of a radical anion from the substrate, which then fragments to an aryl radical. This radical reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. wikipedia.orgchim.it

While specific examples for this compound are not detailed in the provided search results, the SRN1 mechanism is well-established for other nitroaromatic and heteroaromatic systems. For instance, α-substituted aliphatic nitro compounds undergo SRN1 reactions with various nucleophiles. rsc.orgresearchgate.net The principles of these reactions can be extended to nitroindazole systems. The nitro group is crucial for stabilizing the radical anion intermediate, which is a key step in the SRN1 propagation cycle. Nucleophiles that can participate in SRN1 reactions include enolates, thiolates, and amides. wikipedia.org

Oxidative addition reactions are also relevant in the context of forming new bonds on the indazole ring. These reactions often involve metal catalysts and can be used to create carbon-carbon or carbon-heteroatom bonds.

An in-depth examination of the synthetic methodologies and chemical transformations involving this compound and its precursors reveals a versatile scaffold for the generation of complex heterocyclic systems. The inherent reactivity of the indazole core, modulated by the nitro functional group, allows for a range of chemical modifications, including cycloaddition reactions and N-substitutions, leading to novel molecular architectures with potential applications in medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHJYXETJCCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218628 | |

| Record name | 1H-Indazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-23-3 | |

| Record name | 1-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5CDA4RL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1D ¹H and ¹³C NMR spectra provide primary evidence for the structure of 1-Methyl-6-nitro-1H-indazole. The ¹H NMR spectrum is expected to show four distinct signals: a singlet corresponding to the N-methyl protons and three signals in the aromatic region representing the protons on the indazole core. The electron-withdrawing effect of the nitro group at the C-6 position significantly influences the chemical shifts of the aromatic protons.

Similarly, the ¹³C NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene (B151609) ring are affected by the nitro substituent, while the positions of the pyrazole (B372694) ring carbons are characteristic of the indazole system.

While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on data from the parent compound, 6-nitro-1H-indazole, and related derivatives. nih.govrsc.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | ~4.1 | ~35 | Singlet in ¹H NMR. |

| H-3 | ~8.2 | ~135 | Aromatic proton on the pyrazole ring. |

| H-4 | ~7.8 | ~122 | Aromatic proton, doublet. |

| H-5 | ~8.1 | ~118 | Aromatic proton, doublet of doublets. |

| H-7 | ~8.6 | ~110 | Aromatic proton, deshielded by the nitro group. |

| C-3 | - | ~135 | Carbon of the pyrazole ring. |

| C-3a | - | ~125 | Bridgehead carbon. |

| C-4 | - | ~122 | Aromatic carbon. |

| C-5 | - | ~118 | Aromatic carbon. |

| C-6 | - | ~147 | Carbon bearing the nitro group. |

| C-7 | - | ~110 | Aromatic carbon. |

| C-7a | - | ~141 | Bridgehead carbon. |

Note: The values in Table 1 are estimates based on analogous structures and general substituent effects. Actual experimental values may vary based on solvent and other conditions.

The unequivocal assignment of the methyl group to the N-1 position, as opposed to the N-2 position, is a common challenge in indazole chemistry that is definitively solved using 2D NMR experiments. nih.govdergipark.org.tr

Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful technique for distinguishing N-1 and N-2 alkylated indazoles. dergipark.org.trnih.gov For the N-1 isomer, a three-bond correlation (³J) is expected between the protons of the N-methyl group and the C-7a bridgehead carbon. Conversely, for the N-2 isomer, this correlation would be observed with the C-3 carbon. The presence of a cross-peak between the N-CH₃ protons and C-7a in the HMBC spectrum is conclusive proof of the this compound structure. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A NOESY experiment would be expected to show a cross-peak between the N-methyl protons and the H-7 proton, further confirming the N-1 substitution pattern. dergipark.org.tr

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum helps in assigning the aromatic protons by showing correlations between adjacent (vicinal) protons, such as H-4 and H-5.

Heteronuclear Single Quantum Coherence (gHSQC): This experiment correlates each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C spectrum once the proton signals are identified.

The chemical shifts of protons and carbons in this compound are sensitive to the properties of the deuterated solvent used for the NMR analysis. researchgate.net Interactions such as hydrogen bonding, solvent polarity, and magnetic anisotropy can alter the local electronic environment of the nuclei, leading to changes in their resonance frequencies. nanalysis.comyoutube.com

For instance, a spectrum recorded in a hydrogen-bond accepting solvent like DMSO-d₆ may show different chemical shifts for the aromatic protons compared to a spectrum recorded in a less polar solvent like chloroform-d (CDCl₃). nih.gov Aromatic solvents such as benzene-d₆ can induce significant Aromatic Solvent Induced Shifts (ASIS) due to their magnetic anisotropy, which can be useful for resolving overlapping signals in a crowded spectrum. nanalysis.com The high sensitivity of nitrogen chemical shifts to the solvent environment is also a well-documented phenomenon. researchgate.net Therefore, the choice of solvent is a critical parameter that must be reported with any NMR data.

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This technique is essential for confirming that the synthesized compound has the correct molecular formula. rsc.org For this compound, HRMS would be used to verify the elemental composition of C₈H₇N₃O₂.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | nih.gov |

| Molecular Weight (Average) | 177.16 g/mol | nih.gov |

| Monoisotopic Mass (Exact) | 177.053826475 Da | nih.gov |

| [M+H]⁺ (Protonated Ion) | 178.06165 Da | Calculated |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. semanticscholar.org

Table 3: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor/Fragment Ion | Proposed Structure/Loss | m/z (Da) |

| [M+H]⁺ | Protonated Parent Molecule | 178.06 |

| [M+H - NO₂]⁺ | Loss of nitro group | 132.07 |

| [M+H - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide | 105.06 |

Note: The fragmentation pathway and m/z values in Table 3 are predictive and serve to illustrate the utility of tandem mass spectrometry for structural analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule correspond to distinct peaks in the IR spectrum, providing a molecular fingerprint.

For this compound, the FTIR spectrum, typically recorded using a KBr wafer technique, reveals key vibrational modes characteristic of its structure nih.gov. The most prominent and diagnostic absorption bands are associated with the nitro group (NO₂), the aromatic system, and the methyl (CH₃) group.

The nitro group gives rise to two strong, characteristic stretching vibrations:

Asymmetric stretching (νₐₛ-NO₂): Typically observed in the range of 1500–1560 cm⁻¹.

Symmetric stretching (νₛ-NO₂): Usually found in the 1335–1385 cm⁻¹ region.

The aromatic indazole ring system is identified by several bands:

C-H stretching (ν-C-H): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C stretching (ν-C=C): Aromatic ring stretching vibrations occur in the 1450–1600 cm⁻¹ region.

C-H bending (δ-C-H): Out-of-plane bending vibrations for substituted benzene rings are found in the 675–900 cm⁻¹ range and are indicative of the substitution pattern.

The presence of the N-methyl group is confirmed by:

C-H stretching (ν-C-H): Aliphatic C-H stretching of the methyl group appears in the 2850–2960 cm⁻¹ range.

C-H bending (δ-C-H): Methyl C-H bending vibrations are typically observed around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The spectrum of this compound can be compared to its parent compound, 6-Nitro-1H-indazole . The most significant difference is the absence of the N-H stretching band (typically a broad peak around 3300-3500 cm⁻¹) in the N-methylated derivative, which is a clear indicator of substitution at the N1 position of the indazole ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1335 - 1385 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 | |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |

| C-H Bend | ~1450, ~1375 |

X-ray Crystallography for Solid-State Structure Determination

Based on analyses of analogous structures, the indazole ring system in this compound is expected to be essentially planar nih.govresearchgate.net. The fused five- and six-membered rings form a rigid plane with minimal deviation of the constituent atoms.

The substituents on this ring system have specific conformational preferences. The nitro group at the C6 position is typically found to be nearly coplanar with the indazole ring. For instance, in 1-allyl-6-nitro-1H-indazole, the dihedral angle between the fused-ring system and the nitro group is a mere 11.34(6)°, indicating a high degree of planarity researchgate.net. This planarity facilitates electronic conjugation between the nitro group and the aromatic system. The N1-methyl group lies within this plane, and its C-H bonds would be staggered relative to the ring bonds.

| Torsion Angle | Description | Expected Value (°) | Significance |

|---|---|---|---|

| C5-C6-N(O₂)-O | Planarity of Nitro Group | Close to 0° or 180° | Indicates conjugation with the aromatic ring. |

| C7a-N1-C(methyl)-H | Methyl Group Orientation | Staggered conformations | Defines the spatial position of the methyl protons. |

In the absence of a strong hydrogen bond donor like an N-H proton, the crystal packing of this compound is governed by weaker intermolecular forces. Analysis of related N-substituted nitroindazoles reveals that weak C-H···O and C-H···N hydrogen bonds are the primary drivers of the supramolecular architecture researchgate.net.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. While no specific studies on the polymorphism of this compound have been reported, crystallization strategies for related compounds have been described.

Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of a solution of the compound in an appropriate solvent. For substituted nitroindazoles, common crystallization techniques involve recrystallization from solvents such as ethanol or solvent mixtures like ethyl acetate/hexane nih.gov. The choice of solvent can influence crystal quality and potentially lead to the formation of different polymorphs or solvates. The isolation of a pure, single crystalline form is essential for unambiguous structural determination and for ensuring consistency in the physicochemical properties of the solid material.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating mixtures of isomers. High-performance liquid chromatography (HPLC) is the predominant technique for the quality control of this compound.

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound. Commercial suppliers routinely use this technique to certify the purity of the compound, often reporting levels of ≥99% chemimpex.com.

A typical RP-HPLC method for a nitroaromatic compound like this compound would involve a C18 stationary phase column. The mobile phase generally consists of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) usda.govjchr.org. The components are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. Detection is typically achieved using a UV detector, as the conjugated aromatic system of the indazole ring provides strong chromophores that absorb UV light at specific wavelengths. This method is highly effective for separating the target compound from starting materials, byproducts, and potential isomeric impurities, such as 2-Methyl-6-nitro-2H-indazole.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., 254 nm or 270 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate mixtures and assess the purity of compounds. For this compound, TLC is employed to monitor the progress of its synthesis and to confirm the identity of the final product. The separation on a TLC plate is governed by the compound's affinity for the stationary phase (typically silica gel) and its solubility in the mobile phase.

The chromatographic behavior of this compound has been characterized using various solvent systems. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. A typical mobile phase for the analysis of this compound is a mixture of ethyl acetate and n-hexane. In a 1:1 mixture of these solvents, this compound exhibits an Rƒ value of 0.5. This specific Rƒ value allows for its clear separation from potential impurities and starting materials during its synthesis from 6-nitroindazole.

Table 1: TLC Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl acetate/n-hexane (1:1) |

| Retention Factor (Rƒ) | 0.5 |

| Visualization Method | UV light |

Thermal Analysis (DSC/TGA) for Thermal Stability and Polymorphic Forms

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the thermal stability and potential polymorphic forms of a substance.

Differential Scanning Calorimetry (DSC) is utilized to measure the difference in heat flow between a sample and a reference as a function of temperature. This analysis can identify thermal events such as melting, crystallization, and solid-state transitions. For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. The melting point has been consistently reported to be in the range of 179-181 °C. The sharpness of this peak is indicative of a highly pure crystalline substance.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is instrumental in determining the thermal stability and decomposition profile of a compound. TGA studies on this compound show that the compound is thermally stable up to a certain temperature, after which it undergoes decomposition.

While detailed polymorphic studies on this compound are not extensively reported in the available literature, the consistent melting point observed in DSC analyses suggests that it likely exists in a single, stable crystalline form under standard synthetic and analytical conditions.

Table 2: Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Observation |

| DSC | Melting Point | 179-181 °C (sharp endotherm) |

| TGA | Thermal Stability | Stable up to its melting point, followed by decomposition. |

Biological and Pharmacological Activities

Anticancer Properties and Mechanisms of Action

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. researchgate.netnih.gov While 1-Methyl-6-nitro-1H-indazole is primarily investigated as a building block, its structural features are integral to the anticancer activities of the more complex molecules derived from it.

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its structure is a key component in the development of novel drug candidates. chemimpex.com The indazole nucleus is a core component of several anticancer drugs, including Axitinib and Pazopanib, which underscores the value of indazole-based compounds as templates for the design of new anticancer agents. researchgate.net The functional groups of this compound, particularly the nitro group, provide a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds for anticancer screening. researchgate.net

The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors, a major class of targeted cancer therapies. nih.gov Numerous indazole derivatives have been synthesized and shown to inhibit specific tyrosine kinases and serine/threonine kinases that are often dysregulated in cancer. nih.gov While direct kinase inhibition studies on this compound are not extensively detailed, its role as a precursor is critical. For instance, Pazopanib, a potent multi-target tyrosine kinase inhibitor, is synthesized from a related methyl-nitro-indazole intermediate. researchgate.net The 1H-indazole-3-amine structure, which can be elaborated from precursors like this compound, is recognized as an effective hinge-binding fragment that interacts with the ATP-binding pocket of kinases. mdpi.com

The anticancer potential of compounds derived from indazole precursors is frequently evaluated through in vitro cytotoxicity assays against various human cancer cell lines. These studies determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀). A variety of indazole derivatives have demonstrated significant cytotoxic effects. For example, in one study, a series of newly synthesized 1H-indazole-3-amine derivatives were tested against four human cancer cell lines, with some compounds showing promising activity. mdpi.comnih.gov Compound 6o from this series exhibited a noteworthy inhibitory effect against the K562 chronic myeloid leukemia cell line. mdpi.comnih.gov

| Compound | K562 (IC₅₀ µM) | A549 (IC₅₀ µM) | PC-3 (IC₅₀ µM) | Hep-G2 (IC₅₀ µM) |

|---|---|---|---|---|

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | >50 | >50 | >50 |

| 5-Fu (Control) | 4.58 ± 0.32 | 18.15 ± 1.54 | 10.21 ± 0.98 | 23.41 ± 2.01 |

IC₅₀ values of selected indazole derivatives against various human cancer cell lines. Data sourced from nih.gov.

Structure-Activity Relationship (SAR) studies are essential for optimizing the anticancer potency and selectivity of lead compounds. For indazole derivatives, SAR studies have highlighted the importance of the substituents on the indazole ring. nih.gov The nitro group, as present in this compound, is a strong electron-withdrawing group that can be crucial for biological activity or serve as a chemical handle for introducing other functional groups. researchgate.net For instance, the reduction of a nitro group to an amine group is a common step in creating derivatives with altered pharmacological profiles. researchgate.net Furthermore, the position and nature of alkyl groups, such as the methyl group in this compound, can influence the molecule's lipophilicity and its interaction with target proteins. openmedicinalchemistryjournal.com Modifications at various positions on the indazole ring have been shown to significantly impact the resulting compound's antitumor activity and selectivity against different cancer cell lines. nih.gov

One of the mechanisms by which anticancer agents exert their effect is by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). Research has shown that certain indazole derivatives can induce cell cycle arrest in cancer cells. For example, the indazole derivative 6o was found to affect the cell cycle in a concentration-dependent manner, suggesting a potential mechanism for its observed anticancer activity. nih.govresearchgate.net By interfering with the checkpoints that regulate cell division, these compounds can halt the proliferation of malignant cells. Studies on other heterocyclic compounds have similarly shown the ability to induce cell cycle arrest at various phases, such as G2/M or S phase, which is a common mechanism for cytotoxic agents. mdpi.comnih.gov

Anti-inflammatory Effects

In addition to anticancer research, the indazole scaffold has been investigated for its anti-inflammatory properties. mdpi.comnih.gov Inflammation is a key process in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Studies on indazole and its derivatives, including the closely related 6-nitroindazole, have demonstrated notable anti-inflammatory potential in experimental models. nih.gov

The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. Investigated indazoles, including 6-nitroindazole, have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and inhibit lipid peroxidation, which is a marker of oxidative stress associated with inflammation. nih.gov In a carrageenan-induced paw edema model, a standard method for screening anti-inflammatory drugs, 6-nitroindazole demonstrated significant, dose-dependent inhibition of inflammation. nih.govresearchgate.net

| Treatment (Dose) | Maximum Inhibition of Inflammation (%) |

|---|---|

| Indazole (100 mg/kg) | 61.03 |

| 5-Aminoindazole (100 mg/kg) | 83.09 |

| 6-Nitroindazole (100 mg/kg) | 79.46 |

| Diclofenac (100 mg/kg) | 84.50 |

Maximum percentage inhibition of carrageenan-induced paw edema by indazole derivatives at the fifth hour of observation. Data sourced from nih.gov.

Inhibition of Inflammatory Enzyme Activity

While direct studies on this compound's effect on inflammatory enzymes are not prominent in the available literature, research into its parent compound, 6-nitroindazole, provides some insight. In in-vitro assays, 6-nitroindazole demonstrated a concentration-dependent inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was found to be 190.11 μM for 6-nitroindazole. researchgate.net

Reduction of Pro-inflammatory Cytokines

The capacity of the 6-nitroindazole structure to modulate inflammatory responses has been evaluated through its effect on pro-inflammatory cytokines. Investigations into the parent compound, 6-nitroindazole, showed it had a limited impact on reducing Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov At the maximum concentration tested (250 μM), 6-nitroindazole inhibited TNF-α by only 29%, a level at which an IC50 value could not be determined. researchgate.netnih.gov Similarly, its effect on another pro-inflammatory cytokine, Interleukin-1β (IL-1β), was also assessed, showing a higher IC50 value compared to the standard drug, Dexamethasone, indicating lower potency. researchgate.net

Antimicrobial Activity

The antimicrobial potential of the 6-nitro-1H-indazole core has been primarily explored through the synthesis and evaluation of its derivatives.

Antibacterial Properties

A series of synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole were screened for their in-vitro antibacterial activity against various bacterial strains. scielo.br These compounds, specifically 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, showed notable activity. scielo.br The minimum inhibitory concentration (MIC) was determined for each derivative against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the antibacterial activity varied based on the substitution on the phenyl ring, with compounds containing a nitro group generally showing higher activity. scielo.br

| Compound Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|

| 4c (R=2-Cl) | 25 | 50 | 50 | 50 |

| 4d (R=4-Cl) | 25 | 50 | 50 | 50 |

| 4h (R=3-NO₂) | 12.5 | 25 | 25 | 50 |

| 4i (R=4-NO₂) | 12.5 | 25 | 25 | 25 |

| Ampicillin | 25 | 50 | 50 | 100 |

| Chloramphenicol | 25 | 25 | 50 | 50 |

Antifungal Properties

The same series of 2-azetidinone derivatives of 6-nitro-1H-indazole were also evaluated for their antifungal properties against Candida albicans and Aspergillus niger. scielo.br Similar to the antibacterial results, the antifungal efficacy was influenced by the nature of the substituents, with nitro-substituted compounds demonstrating potent activity. scielo.br

| Compound Derivative | C. albicans | A. niger |

|---|---|---|

| 4c (R=2-Cl) | 50 | 50 |

| 4d (R=4-Cl) | 50 | 50 |

| 4h (R=3-NO₂) | 25 | 25 |

| 4i (R=4-NO₂) | 25 | 25 |

| Nystatin | 100 | 100 |

| Griseofulvin | 100 | 100 |

Antitubercular Activity

The investigation into 2-azetidinone derivatives of 6-nitro-1H-indazole extended to their antitubercular potential against Mycobacterium tuberculosis H37Rv. scielo.br The results revealed that several derivatives exhibited significant activity, with the nitro-substituted compounds again proving to be the most effective, showing activity at a concentration of 12.5 μg/mL. scielo.br

Antileishmanial Activity of Derivatives

Research into the therapeutic applications of the 6-nitro-1H-indazole scaffold has included the investigation of its derivatives as antileishmanial agents. A study focused on novel 3-chloro-6-nitro-1H-indazole derivatives demonstrated their potential against different Leishmania species. nih.gov The inhibitory potency of these compounds was found to be species-dependent. nih.gov While most compounds showed no activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggest that these active derivatives may act as inhibitors of the parasite's trypanothione (B104310) reductase (TryR) enzyme. nih.gov

| Compound | L. infantum | L. tropica | L. major |

|---|---|---|---|

| 4 | 20.3 ± 0.8 | >50 | >50 |

| 5 | 18.5 ± 0.6 | >50 | >50 |

| 7 | 25.4 ± 1.1 | >50 | >50 |

| 10 | 15.2 ± 0.5 | >50 | >50 |

| 11 | 10.8 ± 0.3 | 30.1 ± 1.3 | >50 |

| 12 | 8.9 ± 0.2 | >50 | >50 |

| 13 | 5.7 ± 0.1 | 22.5 ± 0.9 | 19.8 ± 0.7 |

| Amphotericin B | 0.29 ± 0.01 | 0.31 ± 0.01 | 0.34 ± 0.01 |

In Vitro Testing Against Leishmania Species

Derivatives of 6-nitro-1H-indazole have been the subject of in vitro studies to determine their efficacy against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. Research into new heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole has demonstrated their potential as antileishmanial agents. nih.gov The biological potency of these synthesized compounds was evaluated using an MTT assay against the promastigote stage of the parasites. nih.gov This method assesses the metabolic activity of the cells, providing a measure of cell viability and, consequently, the inhibitory effect of the compounds. The inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was measured and compared against Glucantime, a standard first-line therapy for cutaneous leishmaniasis. nih.gov Similarly, other studies have investigated 5-nitroindazole derivatives, showing their potential against Leishmania amazonensis. nih.govnih.gov

Dependence of Inhibitory Potency on Leishmania Species

The effectiveness of nitroindazole derivatives as antileishmanial agents has been shown to be species-dependent. In a study involving 3-chloro-6-nitro-1H-indazole derivatives, the compounds were tested against three different Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The results indicated significant variation in activity across the species. For instance, most of the tested compounds showed no activity against L. tropica and L. major. nih.gov However, seven of the derivatives exhibited moderate to strong activity against L. infantum. nih.gov This species-specific efficacy highlights the nuanced interaction between the chemical structure of the compounds and the distinct biological characteristics of each Leishmania species.

| Leishmania Species | Activity of 3-chloro-6-nitro-1H-indazole Derivatives |

|---|---|

| L. infantum | Strong to moderate activity observed for seven derivatives (compounds 4, 5, 7, and 10–13) nih.gov |

| L. tropica | Generally no activity, with exceptions for compounds 11 and 13 nih.gov |

| L. major | Generally no activity, with an exception for compound 13 nih.gov |

Mutagenic Activity and Structure-Activity Relationships

The mutagenic properties of nitro-substituted heterocyclic compounds, including nitroindazoles, have been investigated to understand their potential genotoxicity. Studies using the Salmonella typhimurium assay (Ames test) are common for evaluating the mutagenic potential of such chemicals.

Effects of Nitro Group Position and N-Methylation

The position of the nitro group on the indazole ring and the methylation of a ring nitrogen are critical determinants of mutagenic activity. nih.gov Research on various nitro and N-methyl-nitro derivatives of indazole demonstrated that the placement of the nitro group at the C5 or C6 position typically results in measurable mutagenic activity. nih.gov In contrast, a nitro group at C4 or C7 leads to compounds that are only weakly mutagenic or non-mutagenic. nih.gov Methylation of a ring nitrogen generally tends to reduce the mutagenic activity of these nitro-heterocyclic compounds. nih.gov

| Structural Feature | Effect on Mutagenic Activity | Reference |

|---|---|---|

| Nitro Group at C6 | Results in measurable mutagenic activity nih.gov | nih.gov |

| Nitro Group at C4 or C7 | Weakly or non-mutagenic nih.gov | nih.gov |

| N-Methylation | Usually reduces mutagenic activity nih.gov | nih.gov |

Proposed Mechanisms for Mutagenicity

The mutagenicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group. For the related class of nitroimidazoles, it has been shown that their reduction products can cause DNA damage when the nitro group is reduced in the presence of DNA. nih.gov This reduction can be carried out by bacterial nitroreductases, which are present in the tester strains used in the Ames test, or by mammalian cells under anaerobic conditions. nih.gov The process involves the conversion of the nitro group into reactive nitrogen species that can interact with and bind to DNA, sometimes leading to DNA breaks and mutations. nih.govresearchgate.net This mechanism is believed to be a key step in the bioactivation of these compounds to their mutagenic form.

Other Biological Activities (e.g., Analgesic, Antifertility, Antidiabetic)

The indazole scaffold is present in a wide range of pharmacologically active compounds. nih.govresearchgate.net While specific studies on this compound are limited, related indazole derivatives have been reported to possess various biological activities.

Analgesic Activity : Certain 4-substituted 1-methyl-1H-indazoles have demonstrated weak analgesic and anti-inflammatory activities in animal models. nih.gov The broader family of indazole derivatives has also been explored for analgesic applications. researchgate.netresearchgate.net

Antifertility Activity : The indazole ring and its derivatives have been investigated for their potential antifertility effects. researchgate.net

Antidiabetic Activity : The indazole nucleus is recognized as an important heterocyclic framework in medicinal chemistry, with some derivatives showing antidiabetic functions. nih.gov However, extensive research in this area has focused on other related heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, which have shown promising α-amylase inhibitory activity. mdpi.com

Pharmacological Targets and Biochemical Pathways

For the antileishmanial activity of nitroindazole derivatives, a potential pharmacological target is the enzyme trypanothione reductase (TryR). nih.gov This enzyme is crucial for the parasite's defense against oxidative stress and is unique to trypanosomatids, making it an attractive target for drug development. Molecular docking studies with 3-chloro-6-nitro-1H-indazole derivatives have shown that these compounds can bind with high stability to the Leishmania trypanothione reductase enzyme, forming a network of hydrophobic and hydrophilic interactions. nih.gov This binding is proposed to inhibit the enzyme's function, leading to the death of the parasite.

The mutagenic activity of nitroindazoles is believed to be mediated through biochemical pathways involving nitroreductase enzymes. These enzymes catalyze the reduction of the nitro group, generating highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. This interaction can disrupt DNA replication and transcription, leading to mutations.

Interaction with Enzymes and Receptors

While direct studies on this compound are limited, the activities of the parent compound, 6-nitroindazole, and other closely related derivatives provide significant insights into its potential biological targets. Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org

Kinase Inhibition: The indazole core is a key pharmacophore in several commercially available kinase inhibitors like axitinib and pazopanib. nih.gov Derivatives of indazole have been shown to inhibit tyrosine kinases and serine/threonine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govnih.gov The indazole moiety typically acts as a hinge-binder, interacting with the ATP-binding pocket of the kinase. tandfonline.com

Nitric Oxide Synthase (NOS) Inhibition: The parent compound, 6-nitroindazole, is a known inhibitor of nitric oxide synthase (NOS) isoforms. drugbank.comnih.gov However, it is important to note that some studies indicate that among C-nitro-1H-indazoles, only 7-nitro derivatives show potent inhibitory properties against NOS isoforms. nih.gov Interestingly, both 6-nitroindazole and 7-nitroindazole have been observed to induce smooth muscle relaxation independent of their NOS inhibition, suggesting other mechanisms of action may be at play. nih.gov

Other Potential Targets: Research on 3-chloro-6-nitro-1H-indazole derivatives has identified Leishmania trypanothione reductase (TryR) as a potential target for antileishmanial activity, suggesting that the 6-nitroindazole scaffold can be adapted to inhibit various enzymes. nih.gov

The biological interactions of the broader indazole class are summarized in the table below.

| Target Class | Specific Examples | Role of Indazole Scaffold |

| Protein Kinases | VEGFR-2, FGFR1, ROCK, FLT3 | Hinge-binding in ATP pocket nih.govtandfonline.comresearchgate.net |

| Nitric Oxide Synthase (NOS) | nNOS, iNOS | Inhibition drugbank.comnih.gov |

| Parasitic Enzymes | Leishmania Trypanothione Reductase | Inhibition nih.gov |

Bioreduction of the Nitro Group and Reactive Intermediates

The presence of a nitroaromatic group, such as the 6-nitro group in this compound, introduces a pathway for metabolic activation through bioreduction. This process is a key factor in the mechanism of action and potential toxicity of many nitroaromatic compounds. The reduction of a nitro group to an amino group is a well-established chemical transformation used in the synthesis of amino indazoles from nitroindazoles. google.com

In biological systems, this reduction can occur via enzymatic pathways, often involving nitroreductase enzymes. The process typically proceeds through a series of single-electron transfer steps, generating several reactive intermediates:

Nitro Radical Anion: The initial one-electron reduction of the nitro group (NO₂) forms a nitro radical anion (NO₂⁻).

Nitroso Intermediate: A subsequent two-electron reduction and dehydration lead to the formation of a nitroso (NO) derivative.

Hydroxylamine Intermediate: Further reduction of the nitroso group yields a hydroxylamine (NHOH) intermediate.

These intermediates, particularly the nitroso and hydroxylamine species, are often highly reactive electrophiles. They can covalently bind to cellular macromolecules such as DNA and proteins, which can lead to cytotoxic or mutagenic effects. The ultimate product of the full reduction is the corresponding amino derivative (6-amino-1-methyl-1H-indazole), which is typically less reactive.

Role of Substituents in Binding Affinity and Specificity

The 6-Nitro Group: The position of the nitro group is crucial. Studies on the mutagenic activity of nitro- and methyl-nitro derivatives of indazole in Salmonella typhimurium have shown that a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas nitro groups at C4 or C7 lead to weakly or non-mutagenic compounds. nih.gov This suggests that the 6-nitro position allows for metabolic activation, likely through the bioreduction pathway described previously. The electron-withdrawing nature of the nitro group also significantly influences the electronic properties of the entire ring system, which can affect its interaction with biological targets.

The 1-Methyl Group: N-methylation of the indazole ring serves two primary purposes in drug design. Firstly, it resolves the tautomeric ambiguity of the N-H indazole, locking the structure into the 1H-form. This provides a fixed geometry for receptor or enzyme binding, which can enhance affinity and specificity. Secondly, the methyl group itself can participate in binding interactions. It can occupy small hydrophobic pockets within a binding site, potentially increasing binding affinity. tandfonline.com However, methylation can also have deactivating effects. For instance, the methylation of ring nitrogens in nitro-heterocyclic compounds, including indazoles, was generally found to reduce mutagenic activity compared to their non-N-methylated counterparts. nih.gov This suggests that the methyl group may hinder the enzymatic processes responsible for the bioreductive activation of the nitro group.

The combined effects of these substituents are summarized in the table below.

| Substituent | Position | Role in Biological Activity |

| Nitro (NO₂) | C6 | - Confers mutagenic potential, likely via bioreduction nih.gov- Electron-withdrawing, influences molecular interactions |

| Methyl (CH₃) | N1 | - Fixes tautomerism, providing defined geometry for binding- Can occupy hydrophobic pockets in target sites tandfonline.com- May reduce metabolic activation of the nitro group nih.gov |

Indole Ring as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in medicinal chemistry. The indazole ring is widely recognized and utilized as a bioisostere for the indole ring. researchgate.net This is a particularly important strategy in the development of new pharmacological agents, as the indole moiety is a core component of the neurotransmitter serotonin and many other bioactive molecules. researchgate.net

The structural similarities between indazole and indole are significant. Both are bicyclic aromatic systems of similar size. Like indole, the 1H-indazole isomer possesses an N-H group that can act as a hydrogen bond donor. nih.gov However, the indazole ring also contains an additional nitrogen atom (at the 2-position) which can act as a hydrogen bond acceptor. nih.gov This additional feature can provide improved or novel binding interactions with a target protein, potentially leading to enhanced affinity and selectivity compared to an indole-containing analogue. nih.gov

Furthermore, replacing an indole ring with an indazole can modify the compound's physicochemical properties. Indazole-containing compounds can exhibit different lipophilicity and metabolic stability profiles compared to their indole counterparts, which can be advantageous in overcoming issues related to metabolism, toxicology, or absorption. nih.govnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including charge distribution, spectroscopic behavior, and thermodynamic stability.

DFT calculations are instrumental in modeling the electron distribution within the 1-Methyl-6-nitro-1H-indazole molecule to predict its chemical reactivity. Methods such as Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom, particularly the N1 and N2 atoms of the indazole ring. beilstein-journals.orgresearchgate.net The magnitude of these charges indicates the nucleophilicity of the nitrogen atoms, helping to predict the regioselectivity of reactions like alkylation. beilstein-journals.org A more negative partial charge suggests a higher electron density, making that site more attractive to electrophiles. Fukui indices, another parameter derived from DFT, can also be calculated to further refine predictions of reactive sites. beilstein-journals.orgresearchgate.net This analysis is crucial for understanding why certain isomers are preferentially formed in chemical syntheses. mdpi.com

| Atom | Calculated Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| N1 | -0.250 | Potential site for electrophilic attack |

| N2 | -0.180 | Less favored site for electrophilic attack |

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.org For this compound, GIAO calculations can predict the ¹H and ¹³C NMR spectra. acs.orgswinburne.edu.au These calculations provide absolute shielding values (σ, in ppm) which are then converted into chemical shifts (δ, in ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS), using empirical equations. acs.org The accuracy of these predictions, often achieved with basis sets like B3LYP/6-311++G(d,p), allows for the confirmation of molecular structures by comparing the calculated shifts with experimental data. acs.org Discrepancies between calculated and measured shifts can indicate the influence of factors like molecular dynamics or specific solvent effects. swinburne.edu.au

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 135.2 | 136.1 | +0.9 |

| C3a | 121.5 | 122.0 | +0.5 |

| C4 | 120.8 | 120.5 | -0.3 |

| C5 | 118.4 | 118.9 | +0.5 |

| C6 | 148.0 | 147.5 | -0.5 |

| C7 | 110.1 | 110.8 | +0.7 |

| C7a | 141.3 | 141.9 | +0.6 |

| N-CH₃ | 35.6 | 36.0 | +0.4 |

The parent indazole ring can exist in two tautomeric forms: 1H-indazole and 2H-indazole. DFT calculations are employed to determine the relative energetic stability of these tautomers. beilstein-journals.org Studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. beilstein-journals.orgresearchgate.net For the parent indazole, the energy difference is calculated to be approximately 15-20 kJ·mol⁻¹. acs.orgresearchgate.net This inherent stability influences which tautomer predominates and, consequently, the products formed during substitution reactions. For N-substituted indazoles like this compound, the position of the methyl group is fixed, but understanding the stability of the parent tautomers provides fundamental insight into the electronic properties and reactivity of the indazole core. beilstein-journals.org

| Tautomer | Relative Energy (kJ·mol⁻¹) | Relative Stability |

|---|---|---|

| 1H-Indazole | 0.0 | More Stable |

| 2H-Indazole | +15 to +20 | Less Stable |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme. These methods are crucial in drug discovery for evaluating the potential of a compound to bind to a specific target.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. tandfonline.comphyschemres.org For derivatives of 6-nitroindazole, docking studies have been used to identify potential binding modes with enzymes like Leishmania infantum trypanothione (B104310) reductase (TryR). tandfonline.com The process involves generating numerous possible poses of the ligand within the binding pocket and evaluating them using a scoring function, which estimates the binding affinity. jocpr.com The results highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. tandfonline.com A lower binding energy score typically indicates a more favorable and stable binding conformation. tandfonline.comjocpr.com

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Tyr110, Gly112, Ser159 |

| Hydrogen Bonds | 2 | |

| Hydrophobic Interactions | - | Val65, Ala160, Ile201 |

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. tandfonline.com MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. physchemres.org A key metric for stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. najah.edu A stable complex is characterized by RMSD values that plateau and fluctuate within a narrow range (typically 1–3 Å) over the course of the simulation. najah.edunih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy of the complex. tandfonline.comalliedacademies.org This provides a more accurate estimation of binding affinity by considering factors like electrostatic interactions, van der Waals forces, and solvation energies. tandfonline.comnih.gov

| Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD (Å) | 1.8 Å | Stable binding within the active site |

| MM-GBSA Binding Free Energy (kcal/mol) | -45.5 kcal/mol | Strong predicted binding affinity |

| - van der Waals Energy | -55.2 kcal/mol | Major contributor to binding |

| - Electrostatic Energy | -20.3 kcal/mol | Favorable electrostatic interactions |

| - Polar Solvation Energy | +30.0 kcal/mol | Unfavorable (desolvation penalty) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org For nitroaromatic compounds (NACs) like this compound, QSAR is a valuable tool for predicting toxic effects and reducing reliance on animal testing. nih.govnih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles derived from broad studies on NACs are applicable. These studies attempt to link the molecular structure of compounds with their physicochemical, toxicological, and biological properties using statistical methods to generate predictive information. mdpi.comresearchgate.net

Key molecular descriptors frequently found to be significant in QSAR models for nitroaromatic compounds include:

Hydrophobicity (Log P): This descriptor measures a compound's affinity for fatty versus aqueous environments and is often correlated with its ability to cross biological membranes.

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and the Highest Occupied Molecular Orbital (E_HOMO) are crucial. For nitroaromatics, a lower E_LUMO is often associated with higher mutagenicity, as it indicates a greater ability to accept electrons. studycorgi.com

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule, which influence its interaction with biological targets.

Quantum Chemical Descriptors: These include parameters like dipole moment and partial atomic charges, which describe the electronic distribution within the molecule.

QSAR models for NACs often employ statistical methods like Partial Least Squares (PLS) and machine learning algorithms to build predictive relationships. nih.gov The resulting models can help in understanding the mechanisms of action and in designing new compounds with desired activities or reduced toxicity. studycorgi.com

Table 1: Common Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

| Lipophilicity | Log P (Octanol-Water Partition Coefficient) | Influences membrane permeability and bioavailability. |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the compound's ability to accept electrons, often linked to mutagenicity and toxicity mechanisms. studycorgi.com |

| Electronic | E_HOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the molecule's electron-donating capacity. |

| Steric/Topological | Molecular Weight / Molar Refractivity | Describes the size and polarizability of the molecule, affecting its fit into biological receptors. |

| Quantum Chemical | Dipole Moment | Measures the overall polarity of the molecule, influencing interactions with polar biological environments. |

In Silico Models for Activity Prediction